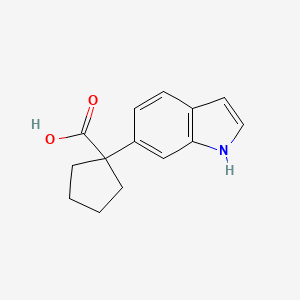
1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid
Description
1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid is a compound that belongs to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c16-13(17)14(6-1-2-7-14)11-4-3-10-5-8-15-12(10)9-11/h3-5,8-9,15H,1-2,6-7H2,(H,16,17) |
InChI Key |
XZLMMAIAHAQILD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)C=CN3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclopentanone reacts with phenylhydrazine in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst, yielding the desired indole derivative in good yield . Industrial production methods may involve optimizing these conditions to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications:
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used in studies to explore these activities further.
Mechanism of Action
The mechanism of action of 1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid involves its interaction with various molecular targets. The indole moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This interaction is crucial in its biological activities, such as antiviral and anticancer effects. The compound may also modulate specific signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
1-(1H-indol-6-yl)cyclopentane-1-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its cyclopentane ring, which may confer distinct chemical and biological properties compared to other indole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


